N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex heterocyclic compound featuring a fused tetracyclic core (7.7.1.0²,⁷.0¹³,¹⁷ ring system) with an imino group at position 4 and a carboxamide moiety linked to a 5-chloro-2,4-dimethoxyphenyl substituent.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-30-19-12-20(31-2)18(11-17(19)25)27-24(29)16-10-14-9-13-5-3-7-28-8-4-6-15(21(13)28)22(14)32-23(16)26/h9-12,26H,3-8H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZHOVXCKPSJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide (referred to as compound C490-0178) is a complex organic molecule with potential therapeutic applications due to its unique structural features and biological activities. This article provides an overview of its synthesis, biological activity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of compound C490-0178 is . Its structure includes multiple functional groups that contribute to its biological activity:
- Chlorine and Methoxy Substituents : These groups can enhance lipophilicity and modulate receptor interactions.
- Tetracyclic Framework : This core structure is known for its ability to interact with various biological targets.
1. Anticancer Activity
Research indicates that compounds similar to C490-0178 exhibit significant anticancer properties by targeting receptor tyrosine kinase (RTK) pathways. In particular, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been highlighted as a critical mechanism for antiangiogenic effects in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
2. Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of N-(5-chloro-2,4-dimethoxyphenyl) derivatives. For instance, a related compound demonstrated efficacy in alleviating symptoms of ulcerative colitis by inhibiting pro-inflammatory cytokine release and blocking key signaling pathways (ASK1/p38 MAPKs/NF-κB) in vitro .
Table 2: Anti-inflammatory Activity Data
| Compound Name | Model Used | Effectiveness | Reference |
|---|---|---|---|
| Compound C | RAW264.7 Cells | High | |
| Compound D | DSS-induced Colitis | Significant |
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study focused on synthesizing compounds based on the N-(5-chloro-2,4-dimethoxyphenyl) scaffold aimed to develop potent VEGFR inhibitors. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results comparable to existing therapies like sunitinib .
Case Study 2: Anti-inflammatory Mechanisms
In a recent investigation into the anti-inflammatory effects of similar compounds, researchers found that one derivative significantly reduced inflammation in a mouse model of ulcerative colitis. The compound's mechanism involved the suppression of inflammatory mediators and was validated through both in vitro and in vivo studies .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Case Study 1 : A derivative with a similar core structure demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM. These findings suggest that modifications on the phenyl rings can enhance cytotoxicity through apoptosis induction in cancer cells .
Anti-inflammatory Properties
Preliminary studies suggest that compounds like N-(5-chloro-2,4-dimethoxyphenyl)-4-imino derivatives may act as inhibitors of key inflammatory pathways:
- Case Study 2 : In silico docking studies have shown that similar compounds can inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions them as potential candidates for anti-inflammatory drug development.
Research Applications
The compound's unique structure makes it suitable for various research applications:
- Pharmaceutical Development : Investigating its potential as a lead compound for new anticancer or anti-inflammatory drugs.
- Biological Mechanism Studies : Understanding its interaction with biological targets can provide insights into disease mechanisms and therapeutic strategies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
The 4-CF₃ substituent in introduces strong electron withdrawal, which may improve metabolic resistance but reduce solubility in aqueous media.
Lipophilicity and Solubility :
- Methyl groups (e.g., 3,4-dimethylphenyl in ) increase hydrophobicity (XLogP3 = 4.7), whereas methoxy groups (e.g., compound 14 in ) lower XLogP3 (2.1) due to polarity. The target compound’s XLogP3 (~4.5) suggests intermediate lipophilicity.
Synthetic Considerations :
- Amide coupling methods using HOBt/EDC () are common for analogous N-acyl tetracyclic compounds, though yields vary with substituent steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
